molecular formula C9H18ClNO2 B3022474 Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride CAS No. 54640-02-7

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

Cat. No.: B3022474
CAS No.: 54640-02-7
M. Wt: 207.7 g/mol
InChI Key: PZPSRTWFJCGJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (MAMCHCl) is an organic compound that has been used in various scientific research applications. It is a derivative of cyclohexanecarboxylic acid and is used in various biochemical and physiological studies. It is also known as methyl-trans-4-amino-cyclohexanecarboxylate hydrochloride, methyl-trans-4-amino-cyclohexanecarboxylic acid hydrochloride, and methyl-trans-4-amino-cyclohexanecarboxylic acid hydrochloride.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withplasminogen , a protein involved in the breakdown of blood clots .

Mode of Action

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, a process that prevents the growth of blood clots . This suggests that the compound may bind to plasminogen or related proteins, preventing them from breaking down fibrin, the main protein component of blood clots .

Biochemical Pathways

Given its antifibrinolytic activity, it likely impacts thefibrinolysis pathway . By inhibiting plasmin-induced fibrinolysis, it could potentially lead to the stabilization of blood clots and prevent excessive bleeding .

Pharmacokinetics

It is known to besoluble in water , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound at the molecular and cellular level is likely the stabilization of blood clots . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, leading to more stable blood clots . This could potentially be beneficial in conditions where excessive bleeding is a concern .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It is recommended to store the compound under an inert atmosphere and at room temperature . Additionally, as a moisture-sensitive compound , it should be kept away from moisture to maintain its stability and efficacy .

Properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSRTWFJCGJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
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Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

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